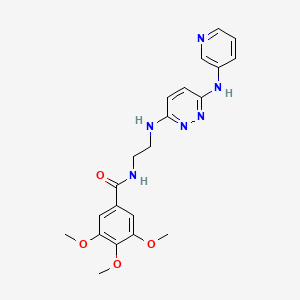
(2,5-Dimethylphenyl)(4-phenylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylphenyl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antioxidant Potential
Researchers have synthesized derivatives of methanones, including structures similar to (2,5-Dimethylphenyl)(4-phenylpiperazin-1-yl)methanone, to explore their antimicrobial and antioxidant activities. For instance, derivatives have been studied for their efficacy against bacterial and fungal strains, as well as their antioxidant properties using DPPH radical scavenging methods. Such compounds have shown promising results in inhibiting microbial growth and possessing antioxidant capabilities, indicating their potential in developing new antimicrobial and antioxidant agents (G.Thirunarayanan, 2015).
Acetylcholinesterase Inhibition for Alzheimer's Disease
A novel series of arylisoxazole‐phenylpiperazine derivatives, related to the chemical structure of interest, has been designed and synthesized for their selective inhibition of acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease treatment. These compounds have shown significant inhibitory activity against AChE, with potential implications for the development of Alzheimer's therapeutics (Mina Saeedi et al., 2019).
Sensor Applications
Derivatives of this compound have been investigated for sensor applications, such as the detection of metal ions. A study presented a Schiff base derived from similar chemical structures, highlighting its application as a colorimetric sensor for Fe(III) and a fluorescent sensor for Al(III), showcasing the versatility of these compounds in sensor technology (P. P. Soufeena and K. Aravindakshan, 2019).
Central Nervous System Depressant Activity
Compounds structurally related to this compound have been synthesized and evaluated for their central nervous system depressant activity, including potential anticonvulsant properties. This research contributes to the understanding of the structure-activity relationships of such compounds, opening pathways for the development of new CNS drugs (D. Butler, L. Wise, H. A. Dewald, 1984).
Molecular and Spectroscopic Analysis
The characteristics of derivatives, including this compound, have been extensively studied through spectroscopic and computational methods. These studies provide valuable insights into the molecular structure, reactivity, and potential applications of these compounds in materials science and pharmacology (Nilavanathi Arasu et al., 2019).
作用機序
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase . Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine in the brain, playing a crucial role in memory and cognition .
Mode of Action
This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain and potentially enhancing cognitive function .
Biochemical Pathways
Acetylcholinesterase inhibitors, like the related compounds, affect the cholinergic pathway . By inhibiting acetylcholinesterase, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
Acetylcholinesterase inhibitors, like the related compounds, can enhance cognitive function by increasing the availability of acetylcholine in the brain .
生化学分析
Biochemical Properties
The biochemical properties of (2,5-Dimethylphenyl)(4-phenylpiperazin-1-yl)methanone are not fully understood due to the limited available research. Related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been studied for their inhibitory activities against acetylcholinesterase (AChE), an enzyme crucial for nerve function .
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds have shown to have effects on various types of cells and cellular processes .
Molecular Mechanism
The exact molecular mechanism of this compound is not known. Related compounds have been found to inhibit AChE, indicating potential interactions with this enzyme .
特性
IUPAC Name |
(2,5-dimethylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-8-9-16(2)18(14-15)19(22)21-12-10-20(11-13-21)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPWKIQZZUMELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
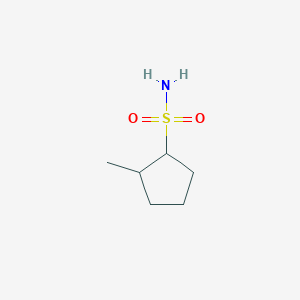
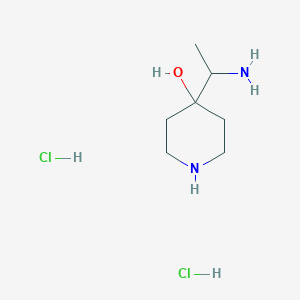
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-chlorobenzoate](/img/structure/B2522478.png)
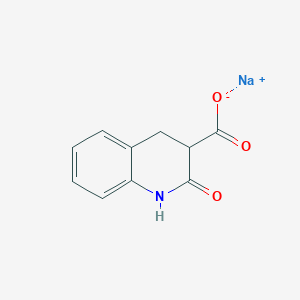
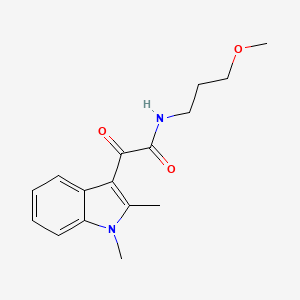
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2522483.png)
![1-(prop-2-yn-1-yl)-N-{1-[4-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2522485.png)
![8-(4-bromophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2522486.png)
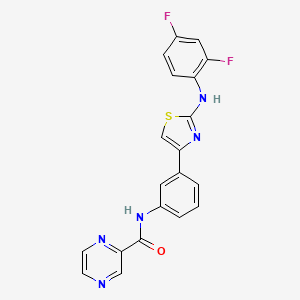
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2522488.png)
![4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide](/img/structure/B2522489.png)
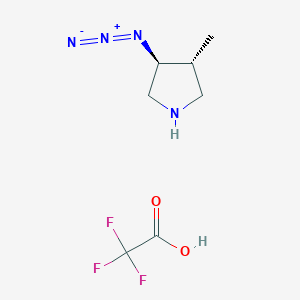
![Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate](/img/structure/B2522494.png)
